
17(R)-Resolvin D1 Methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17®-Resolvin D1 methyl ester is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It belongs to the family of resolvins, which are bioactive lipid mediators involved in the resolution of inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Case Study
In a controlled experiment, mice treated with 17(R)-Resolvin D1 methyl ester showed a significant reduction in inflammatory markers such as TNF-α, IL-1β, and IL-6 post-TAC surgery. The compound also inhibited the activation of the NLRP3 inflammasome, suggesting a mechanism for its anti-inflammatory effects in cardiac tissues .
Systemic Lupus Erythematosus
Research indicates that 17(R)-Resolvin D1 methyl ester plays a role in regulating immune responses in systemic lupus erythematosus (SLE). It has been found to improve the Treg/Th17 imbalance prevalent in SLE patients. In vitro studies demonstrated that this compound could induce regulatory T cells while suppressing Th17 cell proliferation, highlighting its potential as a therapeutic agent for autoimmune conditions .
Case Study
In clinical observations, plasma levels of Resolvin D1 were significantly correlated with disease activity in SLE patients. The administration of 17(R)-Resolvin D1 methyl ester promoted an anti-inflammatory environment that could ameliorate symptoms associated with SLE .
Case Study
In models of acute inflammation, administration of 17(R)-Resolvin D1 methyl ester led to a significant reduction in leukocyte infiltration. For instance, in peritonitis models, the compound exhibited maximal inhibition (~35%) at specific doses, underscoring its therapeutic potential in managing acute inflammatory conditions .
Potential Applications in Osteoarthritis
Recent investigations into analogues of Resolvin D1 have suggested that compounds like 17(R)-Resolvin D1 methyl ester may serve as effective treatments for osteoarthritis by mitigating oxidative stress-related damage. These studies focus on developing new analogues that retain the beneficial properties of Resolvin D1 while enhancing their antioxidant capabilities .
Summary Table of Applications
Wirkmechanismus
Target of Action
It’s worth noting that resolvins, including 17®-resolvin d1, are known to interact with a variety of receptors involved in the resolution of inflammation .
Mode of Action
Resolvins, including 17®-resolvin d1, generally work by binding to their target receptors and modulating their activity, leading to a reduction in inflammation and promotion of healing .
Biochemical Pathways
Resolvins are known to be involved in the resolution phase of inflammation, promoting the clearance of inflammatory cells and mediators, and enhancing tissue regeneration and healing .
Result of Action
As a member of the resolvin family, it is likely to have anti-inflammatory effects and promote the resolution of inflammation .
Biochemische Analyse
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, influencing their function or activity .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 17(R)-Resolvin D1-methylester beinhaltet typischerweise die Veresterung von 17(R)-Resolvin D1. Ein gängiges Verfahren umfasst die Verwendung von Methanol und Trimethylchlorsilan bei Raumtemperatur, was eine effiziente und milde Reaktionsbedingung für die Veresterung bietet . Eine weitere Methode beinhaltet die mikrowellengestützte Derivatisierung, die die Reaktionszeit im Vergleich zu konventionellen Heizmethoden deutlich verkürzt .
Industrielle Produktionsverfahren: Die industrielle Produktion von 17(R)-Resolvin D1-methylester kann großtechnische Veresterungsprozesse unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und mikrostrukturierten Reaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: 17(R)-Resolvin D1-methylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Hydrolyseprodukte: 17(R)-Resolvin D1 und Methanol.
Vergleich Mit ähnlichen Verbindungen
17(S)-Resolvin D1: Another isomer of Resolvin D1 with similar anti-inflammatory properties.
Protectin D1 methyl ester: An esterified form of Protectin D1 with neuroprotective and anti-inflammatory effects.
Neuroprotectin D1 methyl ester: Known for its neuroprotective properties and involvement in resolving neuroinflammation.
Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .
Biologische Aktivität
17(R)-Resolvin D1 methyl ester (17R-RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation. Its biological activity has been extensively studied, highlighting its potential therapeutic applications in various inflammatory conditions. This article reviews the biological activities of 17R-RvD1, focusing on its anti-inflammatory properties, mechanisms of action, and implications for clinical use.
17R-RvD1 exerts its biological effects primarily through interactions with specific receptors and modulation of inflammatory pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : 17R-RvD1 has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models, indicating its role in dampening inflammatory responses .
- Activation of Lipoxin A4 Receptor (ALX) : The anti-inflammatory effects of 17R-RvD1 are mediated via ALX receptor activation, which is crucial for its pro-resolving actions .
- TRPV3 Ion Channel Inhibition : 17R-RvD1 specifically inhibits the transient receptor potential vanilloid 3 (TRPV3) channel, which is implicated in nociception and inflammation. This inhibition contributes to its analgesic properties .
Anti-inflammatory Effects
Research has demonstrated that 17R-RvD1 significantly reduces inflammation in various models:
- Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, treatment with 17R-RvD1 led to improved disease activity indices and reduced colonic damage. It also decreased polymorphonuclear infiltration and cytokine levels in the colon .
- Pulmonary Edema : Studies indicate that 17R-RvD1 alleviates pulmonary edema by restoring pulmonary permeability and protecting tight junction proteins .
- Nociceptive Behaviors : The compound has shown acute analgesic potential by reversing thermal hypersensitivity during inflammatory responses, demonstrating its efficacy in pain management .
Table 1: Summary of Biological Activities of 17(R)-Resolvin D1 Methyl Ester
Case Studies
Several studies have highlighted the therapeutic potential of 17R-RvD1:
- Inflammatory Bowel Disease (IBD) : A study demonstrated that systemic treatment with 17R-RvD1 significantly improved symptoms in IBD models compared to traditional therapies like monoclonal anti-TNF agents. The efficacy was attributed to its ability to modulate inflammatory pathways effectively .
- Pain Management : In a behavioral study involving animal models, local administration of 17R-RvD1 significantly reduced pain behaviors associated with TRPV3 activation. This suggests potential applications in treating chronic pain conditions linked to inflammation .
Eigenschaften
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-PFYFFMTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.